molecular formula C10H8Cl3N5 B11065980 N-(3-chlorophenyl)-6-(dichloromethyl)-1,3,5-triazine-2,4-diamine

N-(3-chlorophenyl)-6-(dichloromethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11065980
M. Wt: 304.6 g/mol
InChI Key: WPPOQZKUEJTKRG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-(dichloromethyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-(dichloromethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-chloroaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atoms on the cyanuric chloride by the amine group of 3-chloroaniline. The reaction is usually conducted in an organic solvent, such as acetone or dichloromethane, at a temperature range of 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-(dichloromethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated triazine rings or chlorophenyl groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(3-chlorophenyl)-6-(dichloromethyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt the growth of unwanted plants and pests.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-(dichloromethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit the activity of certain enzymes, such as dihydrofolate reductase, which is essential for DNA synthesis and cell division. By inhibiting this enzyme, the compound can effectively halt the proliferation of rapidly dividing cells, such as cancer cells or microbial pathogens. Additionally, the compound may interact with cellular membranes, leading to increased permeability and disruption of cellular homeostasis.

Comparison with Similar Compounds

N-(3-chlorophenyl)-6-(dichloromethyl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:

    Atrazine: A widely used herbicide that inhibits photosynthesis in plants.

    Simazine: Another herbicide with a similar mode of action to atrazine.

    Cyanuric chloride: A precursor for the synthesis of various triazine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chlorophenyl and dichloromethyl groups enhances its ability to interact with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H8Cl3N5

Molecular Weight

304.6 g/mol

IUPAC Name

2-N-(3-chlorophenyl)-6-(dichloromethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H8Cl3N5/c11-5-2-1-3-6(4-5)15-10-17-8(7(12)13)16-9(14)18-10/h1-4,7H,(H3,14,15,16,17,18)

InChI Key

WPPOQZKUEJTKRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=NC(=N2)N)C(Cl)Cl

Origin of Product

United States

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